

Spectroscopic Profile of Fumaryl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fumaryl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **fumaryl chloride** (CAS No. 627-63-4), a key bifunctional reagent in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound verification and reaction monitoring. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in practical application.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **fumaryl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data[1]

Chemical Shift (ppm)	Multiplicity	Assignment
~7.0-7.2	Singlet	Olefinic CH

¹³C NMR Data[2]

Chemical Shift (ppm)	Assignment
~138	Olefinic CH
~165	Carbonyl (C=O)

Note: Precise chemical shifts can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **fumaryl chloride** is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770-1800	Strong	C=O stretch
~1640	Medium	C=C stretch
~970	Strong	trans C-H bend
~700-800	Strong	C-Cl stretch

Data is based on the gas-phase spectrum available in the NIST Chemistry WebBook.^[3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **fumaryl chloride** exhibits a distinct fragmentation pattern.

m/z	Relative Intensity	Assignment
152	Moderate	$[M]^+$ (Molecular ion with $^{35}\text{Cl}_2$)
154	Moderate	$[M+2]^+$ (Molecular ion with one ^{35}Cl and one ^{37}Cl)
156	Low	$[M+4]^+$ (Molecular ion with $^{37}\text{Cl}_2$)
117	High	$[M-\text{Cl}]^+$
89	High	$[M-\text{Cl}-\text{CO}]^+$ or $[\text{C}_3\text{H}_2\text{ClO}]^+$
53	Moderate	$[\text{C}_4\text{H}_2]^+$

The presence of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[\[4\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **fumaryl chloride**, a corrosive and moisture-sensitive liquid.[\[5\]](#)[\[6\]](#) All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

NMR Spectroscopy

- Sample Preparation:
 - In a nitrogen-purged glovebox or under an inert atmosphere, carefully transfer approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆) into a clean, dry 5 mm NMR tube.
 - Using a microliter syringe, add 1-2 drops of **fumaryl chloride** to the solvent in the NMR tube.
 - Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.
- Data Acquisition:

- Record the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- For ^1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal of the FTIR spectrometer is clean and dry.
 - In a fume hood, carefully place a single drop of **fumaryl chloride** directly onto the center of the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the IR spectrum over a standard range (e.g., 4000-400 cm^{-1}).
 - Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) immediately after the measurement.

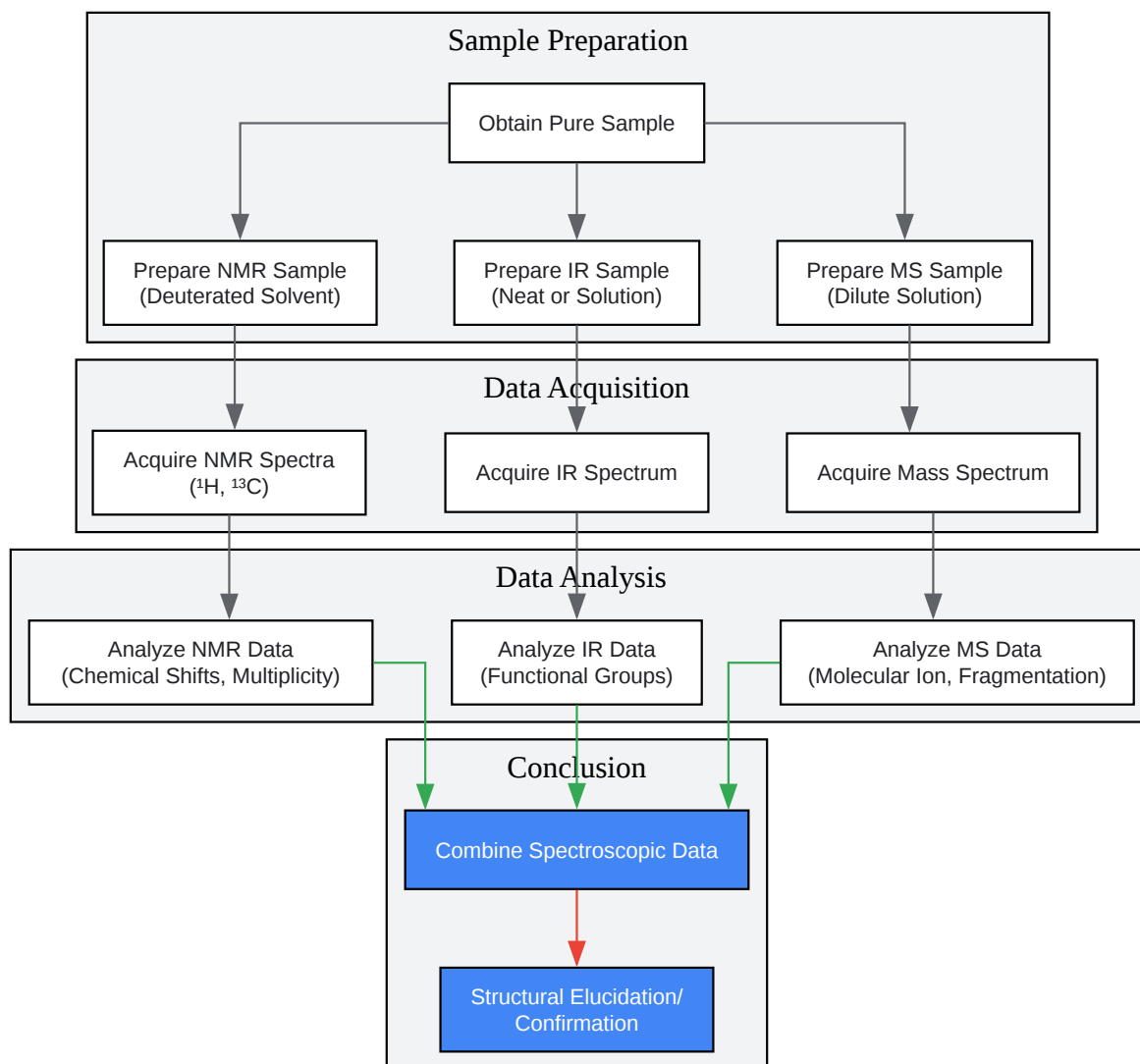
Mass Spectrometry

- Sample Preparation (for GC-MS):
 - Prepare a dilute solution of **fumaryl chloride** in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

- Transfer the solution to a 2 mL autosampler vial and cap securely.
- Data Acquisition (Electron Ionization - EI):
 - Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet.
 - The **fumaryl chloride** will be separated from the solvent on the GC column and then introduced into the mass spectrometer.
 - Acquire the mass spectrum in EI mode, typically at 70 eV.
 - Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **fumaryl chloride**.



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Spectroscopic Analysis Workflow

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Fumaryl Chloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107422#fumaryl-chloride-spectroscopic-data-nmr-ir-mass-spec]

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